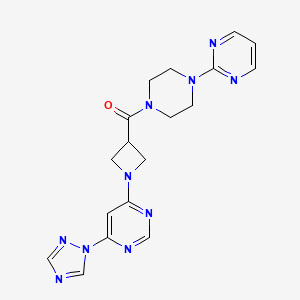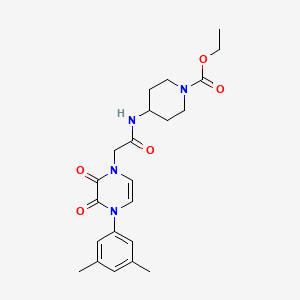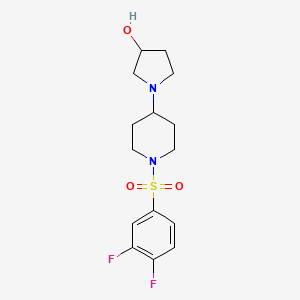![molecular formula C9H11ClO2 B2488471 1-[(クロロメトキシ)メチル]-4-メトキシベンゼン CAS No. 88023-78-3](/img/structure/B2488471.png)
1-[(クロロメトキシ)メチル]-4-メトキシベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Chloromethoxy)methyl]-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, where a chloromethoxy group is attached to the benzene ring at the para position relative to a methoxy group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
科学的研究の応用
1-[(Chloromethoxy)methyl]-4-methoxybenzene is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving benzene derivatives.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Employed in the manufacture of agrochemicals and dyes.
作用機序
Target of Action
The compound contains a chloromethoxy group, which is a common feature in many alkylating agents used in organic synthesis. Alkylating agents can react with a variety of biological targets, including proteins and nucleic acids, by transferring their alkyl group to these molecules .
Mode of Action
As an alkylating agent, this compound could potentially interact with its targets by forming covalent bonds, resulting in the modification of the target’s structure and function .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its targets. If it reacts with proteins, it could potentially alter enzymatic activities and disrupt signal transduction pathways. If it reacts with nucleic acids, it could interfere with DNA replication and transcription .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the compound’s reactivity, stability, and efficacy. For example, certain conditions might enhance or inhibit its reactivity, while others might lead to its degradation .
生化学分析
Biochemical Properties
The biochemical properties of 1-[(Chloromethoxy)methyl]-4-methoxybenzene are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-[(Chloromethoxy)methyl]-4-methoxybenzene vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 1-[(Chloromethoxy)methyl]-4-methoxybenzene can be synthesized through the reaction of 4-methoxybenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and involves the substitution of the hydroxyl group with a chloromethoxy group .
Industrial Production Methods: In industrial settings, the production of 1-[(Chloromethoxy)methyl]-4-methoxybenzene may involve the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-[(Chloromethoxy)methyl]-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 4-methoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
- Substitution reactions yield derivatives like 4-methoxybenzylamine.
- Oxidation reactions produce 4-methoxybenzoic acid.
- Reduction reactions result in 4-methoxybenzyl alcohol .
類似化合物との比較
1-(Chloromethyl)-4-methoxybenzene: Similar structure but lacks the methoxy group on the chloromethyl moiety.
4-Methoxybenzyl chloride: Similar reactivity but different substitution pattern on the benzene ring.
Uniqueness: 1-[(Chloromethoxy)methyl]-4-methoxybenzene is unique due to the presence of both chloromethoxy and methoxy groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
1-(chloromethoxymethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXMWKFPMIKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88023-78-3 |
Source


|
| Record name | 1-[(chloromethoxy)methyl]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2488389.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)
![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)
![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)
![5-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)
![N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2488401.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)



